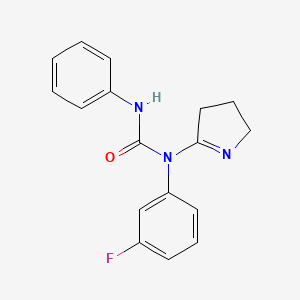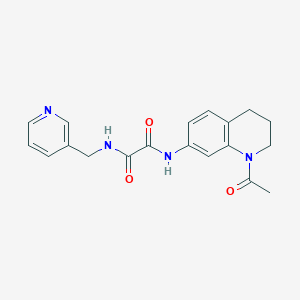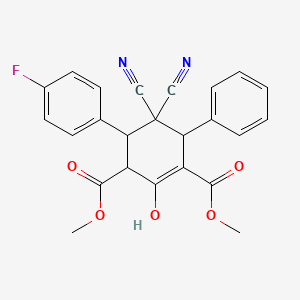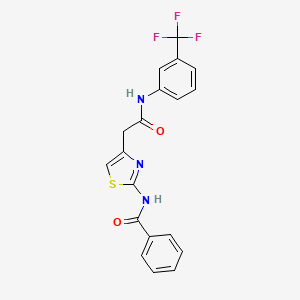
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea, also known as DFP-10917, is a novel small molecule compound that has been gaining attention in scientific research due to its potential therapeutic applications. DFP-10917 is a urea derivative that has been shown to have anti-cancer properties, specifically targeting the protein kinases that are involved in cancer cell growth and survival.
Mechanism of Action
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea acts as an ATP-competitive inhibitor of AKT and PDK1, preventing their activation and downstream signaling. This leads to decreased cell growth and survival, as well as increased apoptosis in cancer cells. 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has also been shown to inhibit the activity of the mTORC1 complex, which is downstream of AKT and PDK1 and is involved in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has been shown to have specific effects on cancer cells, inhibiting their growth and survival while inducing apoptosis. In addition, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index. 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has also been shown to inhibit the growth of cancer cells that are resistant to other targeted therapies, suggesting that it may be effective in treating drug-resistant cancers.
Advantages and Limitations for Lab Experiments
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified, making it readily available for use in experiments. In addition, its specific targeting of AKT and PDK1 makes it a valuable tool for studying the PI3K/AKT/mTOR signaling pathway and its role in cancer. However, the limitations of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea include its specificity for AKT and PDK1, which may limit its effectiveness in treating cancers that do not rely on this pathway for survival.
Future Directions
There are several potential future directions for research on 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea. One area of interest is in combination therapy, where 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea is used in combination with other targeted therapies or chemotherapy to enhance its effectiveness. Another area of interest is in identifying biomarkers that can predict which cancers will be most responsive to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea, allowing for more personalized treatment approaches. Additionally, further preclinical and clinical studies will be necessary to fully evaluate the safety and efficacy of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea as a potential cancer therapy.
Synthesis Methods
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea involves several steps, starting with the reaction of 3-fluoroaniline with 1,3-diphenylurea to form 1-(3-fluorophenyl)-3-phenylurea. This intermediate is then reacted with 2,3-butanedione monoxime to form 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea. The final product is obtained after several purification steps.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has been extensively studied in preclinical models of cancer, showing promising results in inhibiting the growth and survival of cancer cells. Specifically, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has been shown to target the protein kinases AKT and PDK1, which are involved in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer. 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has also been shown to induce apoptosis in cancer cells, leading to their death.
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-6-4-9-15(12-13)21(16-10-5-11-19-16)17(22)20-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOXEUQYAOWFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2898940.png)

![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)


![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)


![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)
